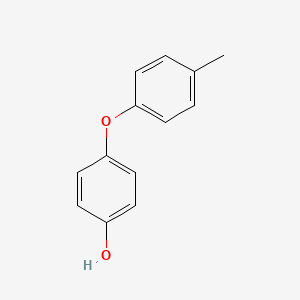
4-(4-Methylphenoxy)phenol
Übersicht
Beschreibung
“4-(4-Methylphenoxy)phenol” is a specialty product for proteomics research . It has a molecular formula of C13H12O2 and a molecular weight of 200.233 .
Synthesis Analysis
The synthesis of compounds similar to “4-(4-Methylphenoxy)phenol” has been reported in the literature. For instance, a four-step method was introduced for synthesizing 3-(3,5-dichloro-4-hydroxyphenoxy)phenol from 4-iodophenol . The process involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .Molecular Structure Analysis
The InChI code for “4-(4-Methylphenoxy)phenol” is 1S/C13H12O2/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,14H,1H3 . This indicates the presence of a methyl group and a phenol group in the compound.Physical And Chemical Properties Analysis
“4-(4-Methylphenoxy)phenol” is a powder with a melting point of 72-73 degrees Celsius .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Chemistry
- Application : Synthesis of secondary amines .
- Method : The compound is synthesized via Schiff bases reduction route . Sodium borohydride, a powerful reducing agent, is used for the reduction of different functional groups .
- Results : The molecular structures of the compounds are stabilized by secondary intermolecular interactions . The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
-
Scientific Field: Industrial Applications
- Application : Use in the production of plastics, adhesives, and coatings .
- Method : The compound is used due to its ability to improve these materials’ thermal stability and flame resistance .
- Results : The materials produced using this compound have improved thermal stability and flame resistance .
-
Scientific Field: Food & Function
- Application : Use of phenolic compounds in different technological and medicinal areas .
- Method : Techniques to improve their sustainable resourcing, stability and bioavailability are presented and discussed .
- Results : Phenolic compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities .
- Scientific Field: Food & Function
- Application : Use of phenolic compounds in different technological and medicinal areas .
- Method : Techniques to improve their sustainable resourcing, stability and bioavailability are presented and discussed .
- Results : Phenolic compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities .
- Scientific Field: Food & Function
- Application : Use of phenolic compounds in different technological and medicinal areas .
- Method : Techniques to improve their sustainable resourcing, stability and bioavailability are presented and discussed .
- Results : Phenolic compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities .
Safety And Hazards
The safety information for “4-(4-Methylphenoxy)phenol” indicates that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .
Zukünftige Richtungen
Phenol derivatives, such as “4-(4-Methylphenoxy)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .
Eigenschaften
IUPAC Name |
4-(4-methylphenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGFJYRTWKBZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348900 | |
| Record name | 4-(4-methylphenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)phenol | |
CAS RN |
35094-91-8 | |
| Record name | 4-(4-Methylphenoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35094-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methylphenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


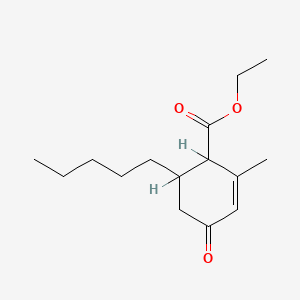
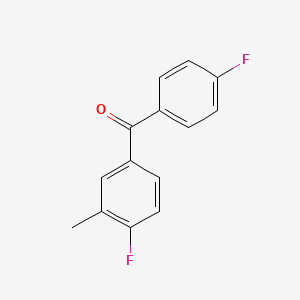
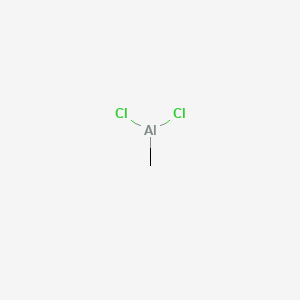
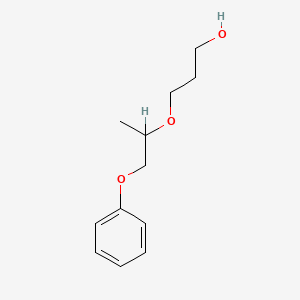
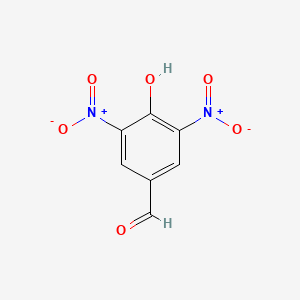
![2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B1596391.png)

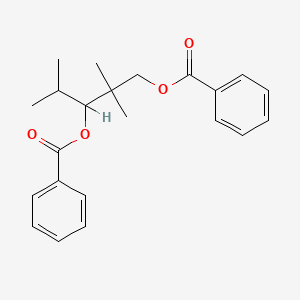
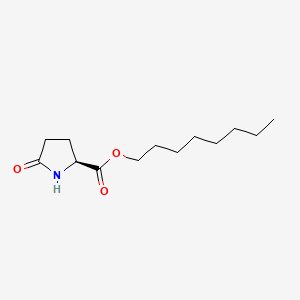
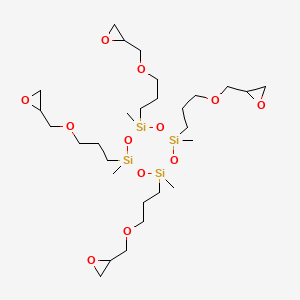
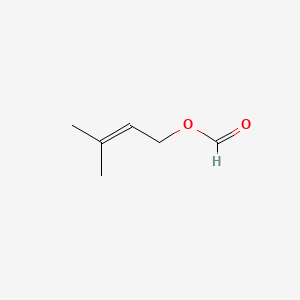
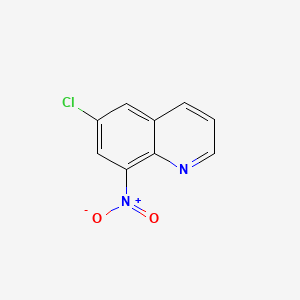
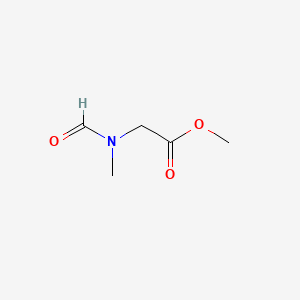
![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)